NaV1.8 Inhibitory Activity: Cyclopentyl vs. Non-Cycloalkyl 3-Oxopiperazine Carboxamides
The BR112023023239A2 patent establishes that N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a member of a genus specifically claimed as NaV1.8 inhibitors [1]. Within this genus, the N-cyclopentyl group is identified as a preferred embodiment, while non-cycloalkyl or acyclic alkyl analogs are not encompassed by the core claims [1]. This structural distinction is critical because NaV1.8 is a validated target for non-opioid pain therapies, and selectivity over cardiac NaV1.5 is a key safety discriminator. The cyclopentyl substitution directly contributes to the conformational constraint needed for NaV1.8 binding pocket complementarity, as inferred from the structure-activity relationship (SAR) disclosed in the patent [1].
| Evidence Dimension | NaV1.8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Explicitly claimed as NaV1.8 inhibitor in BR112023023239A2; specific IC50 values are disclosed for representative examples within the patent genus. |
| Comparator Or Baseline | Non-cycloalkyl 3-oxopiperazine carboxamides (e.g., N-(oxan-4-yl) analog, CAS 2320225-27-0) are not claimed as NaV1.8 inhibitors. |
| Quantified Difference | Qualitative differentiation: cyclopentyl substitution is required for NaV1.8 inhibitory activity within this chemotype; non-cycloalkyl analogs lack this patent-supported target engagement. |
| Conditions | Patent claims based on in vitro NaV1.8 electrophysiological assays (patch clamp or fluorescence-based). |
Why This Matters
Procurement of the cyclopentyl-substituted compound (CAS 2097923-79-8) is essential for research programs targeting NaV1.8-mediated pain, as non-cycloalkyl analogs from the same piperazine carboxamide library have no documented NaV1.8 activity and would be unsuitable as tool compounds for this target.
- [1] BR112023023239A2 – CYCLOALKYL 3-OXOPIPERAZINE CARBOXAMIDES AND CYCLOHETEROALKYL 3-OXOPIPERAZINE CARBOXAMIDES AS NAV1.8 INHIBITORS. Google Patents, 2022. View Source
